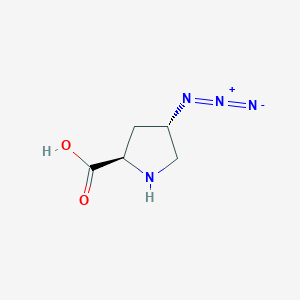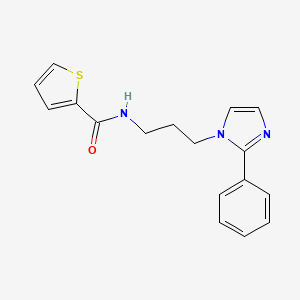
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid” is a compound that contains an azide group (-N3) and a carboxylic acid group (-COOH) on a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “2R,4S” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the azide and carboxylic acid functional groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, with the azide group and the carboxylic acid group attached at the 4th and 2nd positions, respectively .Chemical Reactions Analysis
The azide group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and the Staudinger reaction . The carboxylic acid group can also undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Catalysis in Asymmetric Synthesis
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid and its derivatives play a crucial role in catalysis, particularly in asymmetric synthesis. For example, densely substituted L-proline esters, closely related to azidopyrrolidine carboxylates, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives, obtained through asymmetric cycloadditions and subsequent transformations, exhibit catalytic properties that can modulate asymmetric chemoselective reactions, including aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Stereochemical Studies and Organic Synthesis
Stereochemistry plays a vital role in the synthesis and application of azidopyrrolidine derivatives. Research into thiazolidine-4-carboxylic acids, which share structural features with azidopyrrolidine carboxylic acids, highlights the importance of stereochemistry in organic synthesis. These studies offer insights into nucleophilic addition reactions, demonstrating how the type and position of substituents influence reaction outcomes and stereoselectivity, further supported by computational studies and real-time IR monitoring (Jagtap et al., 2016).
Neuroprotective Drug Research
Compounds related to (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid, such as aminopyrrolidine-2R,4R-dicarboxylated, have been explored for their neuroprotective properties. These compounds act as selective agonists for metabotropic glutamate receptors, demonstrating potential in attenuating neuronal degeneration induced by excitotoxicity, suggesting their relevance in developing neuroprotective drugs (Battaglia et al., 1998).
Peptide Synthesis and Modification
Pseudo-prolines, including derivatives of azidopyrrolidine carboxylic acid, serve as structure-disrupting, solubilizing building blocks in peptide synthesis. They demonstrate significant effects on the cis-trans ratio of adjacent amide bonds, influencing peptide structure and function. This highlights the utility of such compounds in modifying peptide backbones and studying protein folding (Dumy et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,4S)-4-azidopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2689285.png)
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)


![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2689292.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2689295.png)
![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)


![2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2689303.png)


